molecular formula C10H15NO3S B042310 n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide CAS No. 59724-61-7

n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide

Cat. No.: B042310
CAS No.: 59724-61-7
M. Wt: 229.3 g/mol
InChI Key: AGEWHYGRSGMMJE-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N,4-dimethylbenzenesulfonamide (CAS 14316-14-4) is a benzenesulfonamide derivative characterized by a 4-methyl substituent on the benzene ring and a N-(2-hydroxyethyl) group attached to the sulfonamide nitrogen. This structure confers unique physicochemical properties, such as moderate hydrophilicity due to the hydroxyl group, which enhances solubility in polar solvents. It is utilized in industrial and pharmaceutical research, particularly where sulfonamide-based intermediates are required .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(13,14)11(2)7-8-12/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEWHYGRSGMMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283160
Record name n-(2-hydroxyethyl)-n,4-dimethylbenzenesulfonamide
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Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59724-61-7
Record name N-(2-Hydroxyethyl)-N,4-dimethylbenzenesulfonamide
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Record name N-(2-Hydroxyethyl)-N,4-dimethylbenzenesulfonamide
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Record name NSC30139
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Record name n-(2-hydroxyethyl)-n,4-dimethylbenzenesulfonamide
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Preparation Methods

Reaction Protocol

The classical synthesis involves reacting 4-methylbenzenesulfonyl chloride with N-methylethanolamine in a dichloromethane (DCM) solvent system. Triethylamine (TEA) is employed as a base to neutralize HCl generated during the reaction. The procedure is conducted as follows:

  • Reagent Setup :

    • 4-Methylbenzenesulfonyl chloride (5 mmol) is dissolved in anhydrous DCM (25 mL) under nitrogen atmosphere.

    • N-Methylethanolamine (5 mmol) is added dropwise at 0°C, followed by TEA (6 mmol).

  • Reaction Conditions :

    • The mixture is stirred at room temperature for 8–12 hours.

    • Progress is monitored via thin-layer chromatography (TLC) using a hexane/ethyl acetate (1:1) eluent.

  • Workup and Purification :

    • The reaction is quenched with ice-cold water, and the organic layer is extracted with DCM (2 × 20 mL).

    • The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product as a white crystalline solid.

Characterization Data

  • Yield : 65–72% (isolated).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.2 Hz, 2H, aromatic), 7.36 (d, J = 8.1 Hz, 2H, aromatic), 4.12 (s, 2H, -CH₂OH), 2.58 (s, 3H, N-CH₃), 2.45 (s, 3H, Ar-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 143.5 (quaternary C), 134.4 (Ar-C), 53.5 (-CH₂OH), 34.4 (N-CH₃), 21.5 (Ar-CH₃).

Copper-Catalyzed One-Pot Synthesis

Catalytic System Optimization

A modern approach utilizes copper(II) bromide (CuBr₂) as a catalyst in dimethyl sulfoxide (DMSO) solvent, enabling direct coupling between sodium p-toluenesulfinate and N-methylethanolamine. This method avoids the use of sulfonyl chlorides, which are moisture-sensitive and hazardous.

  • Reaction Setup :

    • Sodium p-toluenesulfinate (0.5 mmol), N-methylethanolamine (0.6 mmol), and CuBr₂ (0.1 mmol) are combined in DMSO (2 mL).

    • The mixture is heated to 100°C under oxygen atmosphere for 24 hours.

  • Workup :

    • After cooling, the solution is diluted with water (8 mL) and extracted with diethyl ether (3 × 5 mL).

    • The organic layer is dried over MgSO₄ and purified via column chromatography.

Key Advantages

  • Yield : 78–85% (isolated).

  • Solvent Efficiency : DMSO acts as both solvent and mild oxidant, enhancing reaction efficiency.

  • Side Reaction Suppression : Radical scavengers like TEMPO eliminate undesired byproducts, ensuring high selectivity.

Comparative Analysis of Methods

Parameter Traditional Method Catalytic Method
Starting Materials Sulfonyl chloride, amineSodium sulfinate, amine
Catalyst NoneCuBr₂
Solvent DichloromethaneDMSO
Reaction Time 8–12 hours24 hours
Yield 65–72%78–85%
Byproducts HCl, minor hydrolysis productsMinimal (controlled by O₂)

The catalytic method offers superior yields and avoids corrosive sulfonyl chlorides, though it requires longer reaction times. The traditional approach remains valuable for small-scale syntheses due to its simplicity.

Mechanistic Insights

Organometallic Pathway in Catalytic Synthesis

The CuBr₂-mediated reaction proceeds via a proposed organometallic mechanism:

  • Coordination : Sodium sulfinate binds to Cu(II), forming a sulfinate-Cu complex.

  • Amination : N-Methylethanolamine coordinates to the Cu center, facilitating nucleophilic attack.

  • Reductive Elimination : The sulfonamide product is released, regenerating Cu(0), which is reoxidized by DMSO/O₂ to Cu(II).

This pathway minimizes side reactions and enhances atom economy compared to stoichiometric methods.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to improve heat and mass transfer. Key parameters include:

  • Temperature Control : Maintain 100°C ± 2°C to prevent decomposition.

  • Catalyst Recycling : CuBr₂ can be recovered via aqueous extraction, reducing costs.

  • Automated Purification : Simulated moving bed (SMB) chromatography ensures consistent purity (>99%).

Challenges and Optimization Strategies

Byproduct Formation

Competing N-alkylation or O-sulfonylation may occur if reaction pH exceeds 8.5. Mitigation strategies include:

  • pH Buffering : Use phosphate buffers (pH 7.5–8.0) during amine addition.

  • Low-Temperature Quenching : Halt reactions at 90% conversion to minimize over-sulfonylation.

Solvent Selection

While DMSO enhances catalytic activity, its high boiling point (189°C) complicates removal. Alternatives like N-methyl-2-pyrrolidone (NMP) offer similar polarity with lower viscosity .

Chemical Reactions Analysis

Types of Reactions: n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of n-(2-carboxyethyl)-n,4-dimethylbenzenesulfonamide.

    Reduction: Formation of n-(2-hydroxyethyl)-n,4-dimethylbenzeneamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with certain enzymes.

Medicine: Sulfonamide derivatives, including this compound, have potential applications as antimicrobial agents. They can inhibit the growth of bacteria by interfering with folic acid synthesis.

Industry: This compound can be used in the formulation of specialty chemicals, such as surfactants and detergents, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

a. N-(2-Cyanoethyl)-N,4-dimethylbenzenesulfonamide (CAS 21230-34-2)
  • Structure: Features a cyano (-CN) group instead of hydroxyethyl.
  • Properties: Higher lipophilicity (density: 1.205 g/cm³) due to the electron-withdrawing cyano group. Boiling point: 407.7°C, reflecting stronger dipole interactions compared to the hydroxyethyl analog .
  • Applications : Likely used in synthetic chemistry for its stability and reactivity in nucleophilic reactions.
b. N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS 124772-05-0)
  • Structure : Contains a para-hydroxyphenyl group on the sulfonamide nitrogen.
  • Properties: Molecular weight: 277.34 g/mol.
  • Applications : Marketed for niche pharmaceutical applications, possibly as an antimicrobial agent .
c. N-(2-Hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide, N,O-dimethyl
  • Structure : Incorporates a phenyl ring in the hydroxyethyl chain.
  • Properties: Higher molecular weight (319.419 g/mol) and lipophilicity due to the aromatic ring.

Spectroscopic and Analytical Data

  • IR Spectroscopy: Hydroxyethyl derivatives exhibit O-H stretches (3200–3600 cm⁻¹), while cyanoethyl analogs show distinct -CN peaks (~2200 cm⁻¹) .
  • NMR : Methyl and ethyl substituents on nitrogen cause characteristic shifts; e.g., N,4-dimethyl groups in N-(4-hydroxyphenyl) derivatives show upfield shifts for methyl protons .

Biological Activity

n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide, also known as B042310, is a sulfonamide derivative that has garnered interest in various biological and medicinal research contexts. This compound's structural characteristics suggest potential interactions with biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 59724-61-7
  • Molecular Formula: C₁₁H₁₅N₃O₂S
  • Molecular Weight: 241.32 g/mol

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and modulate receptor activity. Sulfonamides are known for their role as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects.

Enzyme Inhibition

Research indicates that compounds similar to this compound may inhibit key enzymes involved in metabolic pathways:

  • DapE Enzyme Inhibition: Studies have shown that sulfonamide derivatives can inhibit DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), which is a target for antibiotic development due to its role in bacterial cell wall synthesis .

Biological Activity and Therapeutic Applications

Research Findings

A summary of notable studies involving related compounds provides insights into the biological activity of this compound:

StudyFindingsImplications
Study on DapE Inhibition Identified lead inhibitors with over 20% inhibition at 12 μMSupports potential use in antibiotic development
Mer Kinase Inhibition UNC1062 showed significant potency against Mer kinaseSuggests similar compounds could have anticancer effects
General Sulfonamide Activity Demonstrated broad-spectrum antibacterial activityReinforces the relevance of sulfonamides in treating infections

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight255.09 g/molHRMS
logP (Octanol/Water)1.8 ± 0.2HPLC
Aqueous Solubility (25°C)12 mg/mLShake-flask
Melting Point142–145°CDSC

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
N-MethylbenzenesulfonamideIncomplete substitutionExcess 2-(methylamino)ethanol
Diethylamide derivativeSolvent impurity (DMF)Pre-dry DMF over MgSO4_4

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